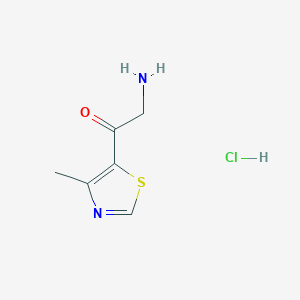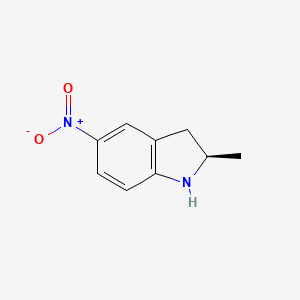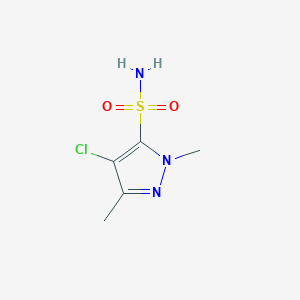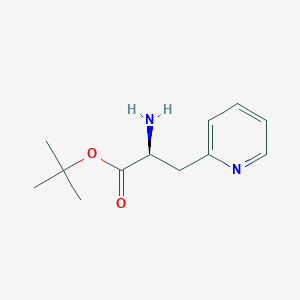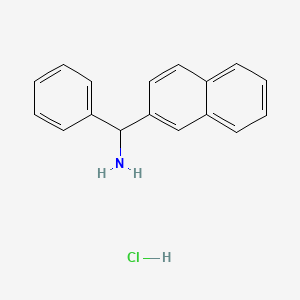
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride is an organic compound that features a naphthalene ring and a phenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride typically involves the following steps:
Formation of the Naphthalen-2-yl Group: The naphthalene ring can be synthesized through various methods, including the Friedel-Crafts alkylation or acylation reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.
Formation of Methanamine Backbone: The methanamine backbone is formed through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones or benzoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones, benzoquinones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and a phenyl group attached to a methanamine backbone makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C17H16ClN |
|---|---|
Molecular Weight |
269.8 g/mol |
IUPAC Name |
naphthalen-2-yl(phenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C17H15N.ClH/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16;/h1-12,17H,18H2;1H |
InChI Key |
IQFAQRIKTPZACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


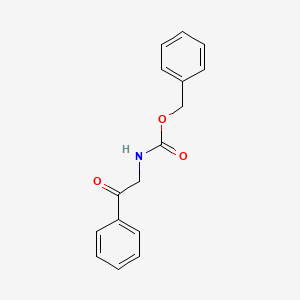
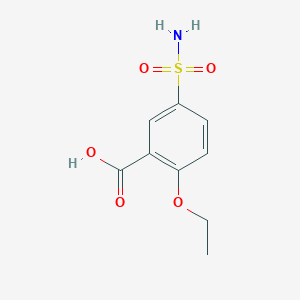

![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
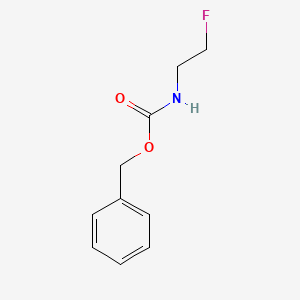

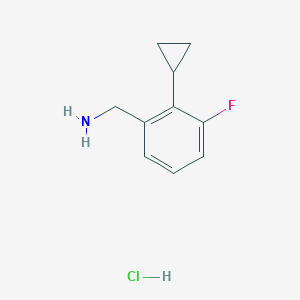
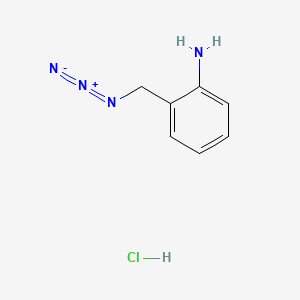
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
